An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-Cyanocyclopentyl)methanesulfonyl chloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-Cyanocyclopentyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Cyanocyclopentyl)methanesulfonyl chloride is a bifunctional molecule of significant interest in synthetic chemistry and drug discovery. Its unique structure, incorporating both a reactive sulfonyl chloride and a cyano-substituted cyclopentyl moiety, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Accurate structural elucidation is paramount for its use as a building block, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for (1-Cyanocyclopentyl)methanesulfonyl chloride, offering a foundational reference for its characterization. In the absence of direct experimental data in publicly available literature, this guide synthesizes information from analogous structures and established principles of NMR spectroscopy to provide reliable predictions.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts for (1-Cyanocyclopentyl)methanesulfonyl chloride are summarized in the table below. These predictions are based on the analysis of structurally related compounds, including cyclopentanecarbonitrile and various alkylsulfonyl chlorides, and take into account the electronic and steric effects of the constituent functional groups.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Cyclopentyl C1 | - | ~ 45-50 |
| Cyclopentyl C2, C5 (α) | ~ 2.10 - 2.30 | ~ 35-40 |
| Cyclopentyl C3, C4 (β) | ~ 1.80 - 2.00 | ~ 25-30 |
| Methylene (-CH₂-) | ~ 4.00 - 4.20 | ~ 60-65 |
| Cyano (-CN) | - | ~ 120-125 |
Scientific Rationale for Predicted Chemical Shifts
The predicted chemical shifts are a consequence of the interplay between the electron-withdrawing effects of the cyano and sulfonyl chloride groups, as well as the geometry of the cyclopentyl ring.
¹³C NMR Spectrum Analysis
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Quaternary Carbon (C1): The carbon atom of the cyclopentyl ring bonded to both the cyano group and the methanesulfonyl chloride moiety (C1) is expected to be significantly deshielded. The prediction of ~45-50 ppm is based on the chemical shift of the C1 carbon in cyclopentanecarbonitrile, which is influenced by the additional electron-withdrawing character of the adjacent -CH₂SO₂Cl group.
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Cyclopentyl Methylene Carbons (C2/C5 and C3/C4): The methylene carbons of the cyclopentane ring will exhibit distinct signals due to their proximity to the electron-withdrawing substituents at C1. The α-carbons (C2 and C5) are expected to be more deshielded (~35-40 ppm) than the β-carbons (C3 and C4, ~25-30 ppm) due to the inductive effect of the cyano and methanesulfonyl groups. This is consistent with the observed shifts in substituted cyclopentanes.
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Methylene Carbon (-CH₂-): The methylene carbon of the methanesulfonyl chloride group is directly attached to the highly electron-withdrawing sulfonyl chloride group, leading to a significant downfield shift. Its predicted range of ~60-65 ppm is based on data from various alkylsulfonyl chlorides. The presence of the cyanocyclopentyl group at the adjacent position will also contribute to this deshielding.
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Cyano Carbon (-CN): The nitrile carbon is anticipated to resonate in the typical region for cyano groups, around 120-125 ppm. This chemical shift is relatively insensitive to the nature of the alkyl substituent.
¹H NMR Spectrum Analysis
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Cyclopentyl Methylene Protons (H2/H5 and H3/H4): The protons on the cyclopentyl ring will appear as complex multiplets due to spin-spin coupling. The protons on the α-carbons (H2 and H5) are expected to be deshielded and resonate at a lower field (~2.10 - 2.30 ppm) compared to the protons on the β-carbons (H3 and H4, ~1.80 - 2.00 ppm). This is a direct consequence of the inductive effects of the substituents at C1.
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Methylene Protons (-CH₂-): The two protons of the methylene group are diastereotopic due to the chiral center at C1 of the cyclopentyl ring. Therefore, they are expected to be chemically non-equivalent and should, in principle, appear as a pair of doublets (an AB quartet) if coupling to each other is resolved. However, due to the strong deshielding effect of the adjacent sulfonyl chloride group, this signal is predicted to be a singlet or a narrow multiplet in the range of 4.00 - 4.20 ppm. This significant downfield shift is a hallmark of protons alpha to a sulfonyl chloride moiety.[1]
Experimental Protocol for NMR Analysis
The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of (1-Cyanocyclopentyl)methanesulfonyl chloride.
Sample Preparation
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Safety Precautions: (1-Cyanocyclopentyl)methanesulfonyl chloride is expected to be a reactive and potentially hazardous compound. All handling should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
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Sample Weighing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble and which does not react with the sulfonyl chloride group. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are recommended as starting points. Avoid protic solvents like deuterated methanol or water.
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Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently agitate the vial to ensure complete dissolution.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
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Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
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Filtration (Optional): To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
¹H NMR Spectrum Acquisition
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Spectrometer: A 400 MHz or higher field spectrometer is recommended.
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Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
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Number of Scans (NS): 16 to 64 scans.
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Spectral Width (SW): 0-12 ppm.
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Acquisition Time (AQ): 2-4 seconds.
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Relaxation Delay (D1): 1-2 seconds.
¹³C NMR Spectrum Acquisition
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Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
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Spectral Width (SW): 0-220 ppm.
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Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of quaternary carbons.
Data Processing
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Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phasing: Phase the spectrum to obtain pure absorption peaks.
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Baseline Correction: Perform baseline correction to ensure accurate integration.
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Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
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Integration (¹H NMR): Integrate the peaks to determine the relative number of protons.
Visualization of Key Structural Features and NMR Influences
The following diagram illustrates the molecular structure of (1-Cyanocyclopentyl)methanesulfonyl chloride and highlights the key functional groups that influence the predicted NMR chemical shifts.
Caption: Molecular structure of (1-Cyanocyclopentyl)methanesulfonyl chloride with key electron-withdrawing groups highlighted.
Conclusion
This technical guide provides a comprehensive prediction and rationale for the ¹H and ¹³C NMR spectra of (1-Cyanocyclopentyl)methanesulfonyl chloride. The provided chemical shift table, detailed explanation of substituent effects, and standardized experimental protocol serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development. The accurate interpretation of NMR data is critical for the confirmation of the structure and purity of this versatile building block, enabling its confident use in the synthesis of more complex and potentially bioactive molecules.
References
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PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
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